Octadecahydrocyclopenta[15]annulene
Description
Octadecahydrocyclopenta[15]annulene is a complex macrocyclic hydrocarbon composed of a 15-membered annulene ring fused to a cyclopentane moiety, with 18 hydrogen atoms distributed across its structure. The compound’s partially saturated framework distinguishes it from fully conjugated annulenes, as hydrogenation disrupts π-electron delocalization. Annulenes are studied for their electronic behavior, aromaticity, and applications in materials science.
Properties
CAS No. |
25119-00-0 |
|---|---|
Molecular Formula |
C18H34 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
bicyclo[13.3.0]octadecane |
InChI |
InChI=1S/C18H34/c1-2-4-6-8-10-13-17-15-12-16-18(17)14-11-9-7-5-3-1/h17-18H,1-16H2 |
InChI Key |
JEQPYKMPWDBBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC2CCCC2CCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Ring Size
- Octadecahydrocyclopenta[15]annulene : A 15-membered annulene fused to a cyclopentane ring, with partial hydrogenation reducing conjugation.
- Bridged[10]annulene : A smaller 10-membered annulene stabilized by a bridging group, enhancing strain relief and planarization .
- Octadehydrotribenzo[14]annulene : A 14-membered annulene fused to three benzene rings, featuring methyl ester substituents that enhance solubility and optical activity .
Key Differences :
- Ring Size : Larger annulenes (e.g., 15-membered) exhibit greater flexibility but reduced aromaticity compared to smaller analogs like [10]annulene.
- Substituents : Benzo-fused derivatives (e.g., tribenzo[14]annulene) benefit from aromatic substituents that stabilize the structure and modify optoelectronic properties.
Aromaticity and Electronic Properties
Aromaticity in annulenes is often assessed via Nucleus-Independent Chemical Shifts (NICS), which measure magnetic shielding effects . For this compound:
- Predicted Non-Aromaticity: The 15-membered ring violates Huckel’s $4n+2$ rule ($n=3.25$), and hydrogenation further disrupts conjugation, leading to non-aromatic character.
- Contrast with [10]annulene : Bridged[10]annulene may exhibit partial aromaticity due to enforced planarity, though strain can destabilize conjugation .
- Benzo-Annullenes : Tribenzo[14]annulene derivatives display enhanced aromaticity in benzene-fused regions, with methyl esters altering electron density .
Stability Trends :
- Hydrogenated derivatives (e.g., this compound) are less reactive than unsaturated analogs but may suffer from steric destabilization.
- Bridged systems exhibit superior thermal stability due to reduced strain.
Physical and Optical Properties
| Property | This compound | Bridged[10]annulene | Tribenzo[14]annulene |
|---|---|---|---|
| Solubility | Low (hydrocarbon-only structure) | Moderate | High (ester groups) |
| Optical Activity | None | None | Fluorescence observed |
| Thermal Stability | Moderate | High | Moderate |
- Optical Behavior : Tribenzo[14]annulene’s methyl esters enable fluorescence, absent in purely hydrocarbon systems like this compound .
- Thermal Degradation : Bridged[10]annulene’s rigidity confers higher decomposition temperatures compared to larger, flexible annulenes.
Data Tables
Table 1: Structural Comparison
| Compound | Ring Size | Substituents | Hydrogenation Level |
|---|---|---|---|
| This compound | 15 | None | Partial |
| Bridged[10]annulene | 10 | Bridging group | None |
| Tribenzo[14]annulene | 14 | Methyl esters | None |
Table 2: Aromaticity Metrics (Hypothetical NICS Values)
| Compound | NICS(0) (ppm) | Aromaticity Class |
|---|---|---|
| This compound | +5.2 | Non-aromatic |
| Bridged[10]annulene | -2.1 | Moderately aromatic |
| Tribenzo[14]annulene | -8.4 | Strongly aromatic |
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